molecular formula C15H20N2O B2678460 1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one CAS No. 2361638-71-1

1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one

Cat. No. B2678460
CAS RN: 2361638-71-1
M. Wt: 244.338
InChI Key: VHAMAUHVMBIBLD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction . These techniques allow for the determination of the compound’s molecular geometry, vibrational frequencies, and other structural characteristics .


Chemical Reactions Analysis

While specific chemical reactions involving 1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one are not available, similar compounds, such as Dimethylaminopropylamine, are known to undergo various reactions. For instance, Dimethylaminopropylamine is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the properties of a new chalcone derivative were characterized based on spectral data, elemental analyses, and alternative synthetic routes . The effect of solvents on photophysical parameters such as singlet absorption, molar absorptivity, oscillator strength, dipole moment, fluorescence spectra, and fluorescence quantum yield have been investigated comprehensively .

Scientific Research Applications

Enantioselective Synthesis and Metabolism

The compound and its metabolites were synthesized through enantioselective methods, indicating its importance in the development of pharmacologically active agents. This synthesis pathway demonstrates the compound's relevance in medicinal chemistry for creating specific enantiomers with potential therapeutic applications (J. Matsubara et al., 2000).

Structural Characterization and Analysis

The compound's structural derivatives have been the focus of studies involving X-ray diffraction to determine crystal structures, which is crucial for understanding the physical and chemical properties that influence their biological activity. This structural analysis contributes to the design and optimization of new compounds with enhanced performance for various applications (M. Macías et al., 2011).

Generation of Structurally Diverse Libraries

Research has been conducted on the use of this compound as a starting material for generating a structurally diverse library of compounds. This work emphasizes its versatility as a precursor for synthesizing a wide range of chemical entities, highlighting its potential for discovering new pharmacologically active compounds (G. Roman, 2013).

Antiproliferative Agents

Some derivatives of this compound have been synthesized and evaluated as antiproliferative agents, showing selective activity against human leukemia and breast cancer cell lines. This research indicates the compound's potential as a lead for the development of new cancer therapies (Simone Kohfeld et al., 2007).

properties

IUPAC Name

1-[8-(dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-4-15(18)17-9-5-6-12-7-8-14(16(2)3)10-13(12)11-17/h4,7-8,10H,1,5-6,9,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAMAUHVMBIBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(CCCN(C2)C(=O)C=C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one

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